N~1~'-phenyl-1,4'-bipiperidine-1',4'-dicarboxamide
Overview
Description
N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide is a chemical compound with the molecular formula C18H26N4O2 and a molecular weight of 330.4246 g/mol . This compound is part of the bipiperidine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of N1‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves the reaction of bipiperidine derivatives with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing substituted bipiperidine compounds.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted bipiperidine derivatives and amides .
Scientific Research Applications
N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
N~1~‘-phenyl-1,4’-bipiperidine-1’,4’-dicarboxamide can be compared with other similar compounds such as N1‘-cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide and N1‘-(3,5-dimethylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
1-N-phenyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWFXRYFFCDMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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